molecular formula C13H20N2 B3046116 1-(2-Isopropylphenyl)piperazine CAS No. 119695-82-8

1-(2-Isopropylphenyl)piperazine

Cat. No.: B3046116
CAS No.: 119695-82-8
M. Wt: 204.31 g/mol
InChI Key: JQQVFOBGUYOMQP-UHFFFAOYSA-N
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Description

1-(2-Isopropylphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features an isopropyl group attached to the phenyl ring, which is further connected to the piperazine moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Mechanism of Action

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . Piperazine is a GABA receptor agonist and binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

Piperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid that causes severe skin burns and eye damage. It may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled. It is also suspected of damaging fertility and the unborn child .

Future Directions

Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research may focus on the C–H functionalization of the carbon atoms of the piperazine ring , which could lead to the development of new piperazine derivatives with enhanced properties and applications.

Chemical Reactions Analysis

1-(2-Isopropylphenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Various amines and other nucleophilic species

Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

Properties

IUPAC Name

1-(2-propan-2-ylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11(2)12-5-3-4-6-13(12)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQVFOBGUYOMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394137
Record name 1-(2-isopropylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119695-82-8
Record name 1-(2-isopropylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of bis(2-chloroethyl)amine hydrochloride (19.78 g, 0.111 mole) and 200 mL of n-butanol was treated dropwise with 2-isopropylaniline (15.0 g, 0.111 mole) and the resulting mixture was stirred for 48 hr at reflux under an argon atmosphere. After cooling to room temperature, anhydrous sodium carbonate (5.86 g, 0.555 mole) was added and the reaction mixture was stirred for another 24 hr at reflux. The reaction was cooled in ice and a white precipitate was filtered off. This material was mixed thoroughly in methylene chloride and 3N sodium hydroxide until the aqueous layer was basic. The methylene chloride layer was separated, dried over anhydrous potassium carbonate, filtered and evaporated affording 6.82 g of 1-[2-(methylethyl)phenyl]piperazine as an oil. The fumarate acid salt was prepared from isopropanol/methanol and recrystallized from methanol to give a white crystalline solid, mp 188-189° C. (Ho).
Quantity
19.78 g
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200 mL
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15 g
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5.86 g
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Synthesis routes and methods II

Procedure details

The title compound was prepared in a manner similar to Preparation 1A except that piperazine was coupled to 1-bromo-2-isopropyl-benzene. LRMS (ESI+): 205.4 (M+1)
[Compound]
Name
1A
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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